4-Nitrophenyl 2H-chromene-3-carboxylate
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Overview
Description
4-Nitrophenyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science . The compound features a 2H-chromene core with a carboxylate group at the 3-position and a 4-nitrophenyl group attached to the carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrophenol with 2H-chromene-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2H-chromene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site .
Comparison with Similar Compounds
Uniqueness: 4-Nitrophenyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an enzyme inhibitor and its utility in various synthetic applications .
Properties
Molecular Formula |
C16H11NO5 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(4-nitrophenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H11NO5/c18-16(22-14-7-5-13(6-8-14)17(19)20)12-9-11-3-1-2-4-15(11)21-10-12/h1-9H,10H2 |
InChI Key |
HSXLUJIRHKQDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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